Cas no 2091864-97-8 (1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol)

1-アミノ-3-(1,2-ジメチル-1H-インドール-3-イル)プロパン-2-オールは、インドール骨格とプロパノールアミン構造を有する有機化合物です。分子内にアミノ基とヒドロキシル基を併せ持つため、医薬品中間体としての応用が期待されます。特に、立体選択的合成が可能なキラル中心を有しており、光学活性医薬品の合成原料としての利用価値が高いです。また、1,2-ジメチルインドール部位は分子の脂溶性を高め、生体膜透過性の向上が期待できる構造的特徴を持っています。この化合物は、神経科学分野や心血管系薬剤の開発における重要な中間体としての潜在性を有しています。

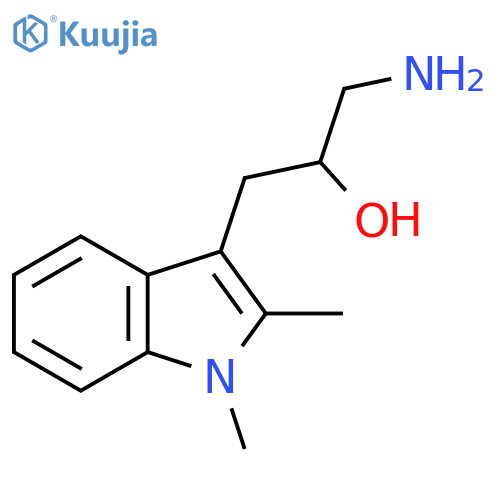

2091864-97-8 structure

商品名:1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol

- EN300-1735446

- 2091864-97-8

-

- インチ: 1S/C13H18N2O/c1-9-12(7-10(16)8-14)11-5-3-4-6-13(11)15(9)2/h3-6,10,16H,7-8,14H2,1-2H3

- InChIKey: GZXYJYCOHCUOGG-UHFFFAOYSA-N

- ほほえんだ: OC(CN)CC1=C(C)N(C)C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 218.141913202g/mol

- どういたいしつりょう: 218.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1735446-0.1g |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |

2091864-97-8 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1735446-0.25g |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |

2091864-97-8 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1735446-10.0g |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |

2091864-97-8 | 10g |

$6635.0 | 2023-06-04 | ||

| Enamine | EN300-1735446-1g |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |

2091864-97-8 | 1g |

$1543.0 | 2023-09-20 | ||

| Enamine | EN300-1735446-10g |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |

2091864-97-8 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1735446-0.5g |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |

2091864-97-8 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1735446-5g |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |

2091864-97-8 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1735446-2.5g |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |

2091864-97-8 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1735446-0.05g |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |

2091864-97-8 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1735446-1.0g |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |

2091864-97-8 | 1g |

$1543.0 | 2023-06-04 |

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2091864-97-8 (1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol) 関連製品

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量